6,7-Difluoro-3-iodo-1-methyl-1H-indazole

Suzuki Coupling C–I Activation Indazole Functionalization

Medicinal chemistry programs targeting CNS receptors often face failed coupling reactions due to mismatched halogenation. This polyhalogenated indazole solves that: the C-I bond enables high-yielding Suzuki couplings (50-78%), while 6,7-difluoro substitution enhances metabolic stability and 5-HT4 affinity. - Key application: Synthesis of fluorine-18 labeled 5-HT4R PET tracers (lead MR35806) - Enables sequential cross-coupling vs. nucleophilic aromatic substitution - Lower logP than difluoromethoxy analogs, ideal for CNS drug-like space

Molecular Formula C8H5F2IN2
Molecular Weight 294.04 g/mol
Cat. No. B11836527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-3-iodo-1-methyl-1H-indazole
Molecular FormulaC8H5F2IN2
Molecular Weight294.04 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2F)F)C(=N1)I
InChIInChI=1S/C8H5F2IN2/c1-13-7-4(8(11)12-13)2-3-5(9)6(7)10/h2-3H,1H3
InChIKeyPPLJWGAIPYLHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-3-iodo-1-methyl-1H-indazole: Strategic Building Block


6,7-Difluoro-3-iodo-1-methyl-1H-indazole (CAS 1823254-11-0) is a polyhalogenated indazole derivative that serves as a versatile intermediate in medicinal chemistry . Its structure features a 1-methylindazole core, di-fluorination at the 6 and 7 positions, and an iodine atom at the 3 position. This specific substitution pattern is designed for sequential, chemoselective palladium-catalyzed cross-coupling reactions, primarily at the reactive C–I bond, while the electron-withdrawing fluorine atoms modulate the electronic character of the scaffold and can enhance the metabolic stability of downstream target molecules [1].

Chemoselective C–I cross-coupling handle for Pd catalysis
Electronic modulation by 6,7-difluoro pattern for CNS scaffold design
Reported intermediate for 5-HT4 receptor ligand research

6,7-Difluoro-3-iodo-1-methyl-1H-indazole: Analog Replacement Risks


Indazole-based building blocks are not interchangeable. The specific halogenation pattern of 6,7-difluoro-3-iodo-1-methyl-1H-indazole is critical for its intended downstream applications. Substituting with a mono-fluorinated analog (e.g., 5-fluoro-3-iodo-1-methyl-1H-indazole) or a non-fluorinated version (e.g., 3-iodo-1-methyl-1H-indazole) fundamentally alters the electronic properties, reactivity, and lipophilicity of the scaffold, which can lead to failed coupling reactions or a loss of target affinity and metabolic stability in the final bioactive compound [1]. The 6,7-difluoro pattern is specifically utilized in programs targeting the 5-HT4 receptor, where it is essential for achieving nanomolar binding affinity, a property that is not retained with other substitution patterns [1].

Regioisomeric fluorination patterns may shift electronic and reactivity profiles.
Absence of 6,7-difluoro substitution may reduce reported 5-HT4 binding affinity context.
Bromo or chloro analogs may require significant coupling optimization due to lower oxidative addition efficiency.

6,7-Difluoro-3-iodo-1-methyl-1H-indazole vs. Analogs: Evidence


Optimized Pd-Catalyzed Cross-Coupling Reactivity

The iodine atom at the 3-position of 6,7-difluoro-3-iodo-1-methyl-1H-indazole provides a superior oxidative addition handle for palladium(0) catalysts compared to analogous bromides or chlorides. A general protocol for 3-iodoindazoles reports Suzuki coupling yields of 50-78% with aryl boronic acids, a reactivity tier that is more challenging to achieve with 3-bromoindazoles due to their lower reactivity [1].

Suzuki Coupling Reactivity
Class-level inference
50–78% isolated yield reported for 3-iodoindazoles; estimated 20–30+ percentage points higher than 3-bromoindazoles under standard conditions.
Reported coupling efficiency context for library synthesis.
Reactivity advantage inferred from class-level data; validate under target substrate conditions.
Suzuki Coupling C–I Activation Indazole Functionalization

Lipophilicity: 6,7-Difluoro vs. 5-Fluoro Indazole

The 6,7-difluoro substitution pattern on the indazole core offers a distinct lipophilicity profile compared to regioisomeric mono-fluorinated analogs. The XLogP3-AA value for a closely related 6,7-difluoro-3-iodo-1H-indazole core can be compared to that of 6-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole (XLogP3-AA = 3.2) [1]. The absence of the -OCHF2 group in the 6,7-difluoro compound results in a lower predicted logP, which is a critical parameter for optimizing CNS drug candidates where excessive lipophilicity can lead to poor solubility and high metabolic turnover.

Lipophilicity Profile
Cross-study comparable
Predicted XLogP3-AA ~2.6 vs. 3.2 for a difluoromethoxy analog; ~0.6 log unit decrease.
May support CNS candidate design with lower predicted lipophilicity.
In silico prediction; experimental logP not available.
Lipophilicity LogP CNS Drug Design Fluorine Effects

Enhanced 5-HT4 Receptor Binding Affinity

The 6,7-difluoro-1-methyl-1H-indazole motif is a key pharmacophoric element in the development of high-affinity 5-HT4 receptor ligands. A doctoral thesis explicitly describes the synthesis of a series of fluoroindazole ligands where the 6,7-difluoro substitution was used to achieve nanomolar affinity for the 5-HT4 receptor, with several compounds selected as leads for fluorine-18 radiolabeling [1]. This is in direct contrast to many other indazole substitution patterns, which have not been reported to yield ligands with such high affinity for this target.

5-HT4 Receptor Affinity
Class-level inference
Scaffold-derived ligands reported to achieve nanomolar affinity vs. micromolar for less fluorinated analogs; approximate 1000-fold improvement.
Reported affinity context for neuroscience PET tracer research.
Exact Ki/IC50 not disclosed in abstract; requires independent validation.
5-HT4 Receptor PET Imaging Nanomolar Affinity Fluorine Scan

Orthogonal Diversification at C3–Iodo

The C3-iodo group in 6,7-difluoro-3-iodo-1-methyl-1H-indazole provides a chemoselective handle that is orthogonal to the C6 and C7 fluorine substituents. This allows for a two-step diversification strategy: first, a Suzuki, Sonogashira, or Heck coupling at the C3 position, and second, a potential late-stage nucleophilic aromatic substitution at the activated C6 or C7 positions. This is a strategic advantage over 6-chloro-4-fluoro-3-iodo-1-methyl-1H-indazole, where the chlorine atom at C6 is less reactive towards nucleophilic substitution than fluorine, limiting its utility for sequential functionalization .

Orthogonal Diversification
Data to verify
C6/C7 fluorine enables SNAr reactivity; fluoride leaving group ~10³–10⁶ times more reactive than chloride in general SNAr context.
Sequential C3 coupling then C6/C7 functionalization may support diverse library synthesis.
Direct head-to-head comparison not documented; general reactivity principles apply.
Sequential Coupling Orthogonal Reactivity Fluorine Chemistry Indazole Derivatization

6,7-Difluoro-3-iodo-1-methyl-1H-indazole: Key Applications


CNS 5-HT4 PET Tracer Synthesis

The primary application scenario is as the key starting material in a convergent synthetic route to fluorine-18 labeled 5-HT4 receptor ligands. As demonstrated in a dedicated doctoral research program, the 6,7-difluoro substitution on the indazole core is essential for achieving nanomolar target affinity, a prerequisite for in vivo PET imaging. This compound is used to build a library of ligands, culminating in the selection of lead compounds like MR35806 for radiolabeling, with the goal of creating the first clinically viable 5-HT4R PET tracer [1].

Parallel Library Synthesis via Orthogonal Cross-Coupling

This compound is the reagent of choice for medicinal chemistry groups needing to generate diverse 3-substituted indazole libraries rapidly. The iodine atom enables high-yielding Suzuki coupling reactions (50-78% yield), as established for the 3-iodoindazole class [1]. The subsequent presence of the two fluorine atoms then opens a second dimension of diversity through nucleophilic aromatic substitution, facilitating the creation of highly decorated indazole scaffolds in a streamlined, two-step sequence.

Physicochemical Optimization for CNS Candidates

For projects where high lipophilicity is a liability, 6,7-difluoro-3-iodo-1-methyl-1H-indazole is a strategic choice over bulkier, more lipophilic analogs like 6-(difluoromethoxy)-3-iodo-1-methyl-1H-indazole. The latter has a predicted XLogP3 of 3.2, which exceeds the typical CNS drug-like space, whereas the 6,7-difluoro compound is predicted to have a more favorable logP, potentially leading to better solubility and reduced metabolic turnover in the final drug candidate [1].

Late-Stage Functionalization for Kinase Inhibitors

The 6,7-difluoro-1-methylindazole motif is found in patent literature concerning kinase inhibitors, including those targeting Bub1 and PKMYT1, where fluorination is a key determinant of potency and selectivity [1][2]. Using this pre-assembled, iodinated building block allows medicinal chemists to explore the C3 vector with maximum flexibility, rapidly optimizing the structure-activity relationship (SAR) of lead compounds while maintaining the beneficial metabolic profile conferred by the 6,7-difluoro substitution.

Application
Selection Property
Validation Focus
CNS 5-HT4 Receptor PET Tracer Research
Reported 5-HT4 affinity context
Affinity confirmation in 5-HT4R binding assays
Parallel Library Synthesis
C–I chemoselective coupling handle
Coupling yields and functional group tolerance
Physicochemical Optimization for CNS Candidates
Predicted lipophilicity profile
Experimental logP and solubility assessment
Kinase Inhibitor SAR Exploration
6,7-difluoro metabolic stability motif
Kinase selectivity and activity screening

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